2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)20-16(19)13(15)9-18/h5-8H,1-4H2,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWNROPVQQXFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352886 | |
| Record name | 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164026-59-9 | |
| Record name | 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Eutectogels-Catalyzed Four-Component Synthesis
A streamlined method involves the use of eutectogels (ETG-acetamide) as a green catalyst for the one-pot synthesis of tetrahydroquinoline derivatives. The reaction combines malononitrile (1 mmol), 4-chlorobenzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and cyclohexanone (1 mmol) in the presence of ETG-acetamide.
Key Steps:
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Condensation : The aldehyde undergoes Knoevenagel condensation with malononitrile to form an α,β-unsaturated nitrile.
-
Cyclization : Ammonium acetate facilitates the formation of the tetrahydroquinoline core via Michael addition and subsequent cyclization.
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Aromatization : The intermediate undergoes dehydration to yield the aromatic quinoline system.
Optimization studies revealed that 15 mol% ETG-acetamide at 80°C for 6 hours produced the highest yield (87%). Electron-withdrawing substituents (e.g., -Cl) on the aldehyde enhanced reactivity due to increased electrophilicity at the carbonyl carbon.
Clay-Catalyzed Synthesis in PEG-400
An alternative approach employs bleaching earth clay (pH 12.5, 10 wt%) in polyethylene glycol-400 (PEG-400) as a solvent. This method utilizes 2,6-bis(4-chlorobenzylidene)cyclohexanone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1 mmol) under mild conditions (70–80°C, 1 hour).
Advantages:
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Shorter reaction time (1 hour vs. 6 hours in ETG systems).
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Ease of purification : The catalyst is removed via filtration, and the product precipitates in ice-cold water.
The 4-chlorophenyl derivative (3c ) was isolated in 85% yield and characterized by NMR and mass spectrometry.
Catalytic Systems and Solvent Effects
Catalyst Performance Comparison
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| ETG-acetamide | Solvent-free | 80 | 6 | 87 | |
| Bleaching earth | PEG-400 | 70–80 | 1 | 85 |
ETG-acetamide excels in solvent-free conditions, whereas bleaching earth clay leverages PEG-400’s polarity to accelerate the reaction.
Role of Solvent Polarity
-
PEG-400 : Enhances reactant solubility and stabilizes intermediates via hydrogen bonding.
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Ethanol : Used in recrystallization to improve product purity (>98% by HPLC).
Optimization of Reaction Parameters
Temperature and Time Profiling
A systematic study varying temperature (60–100°C) and time (2–8 hours) identified 80°C for 6 hours as optimal for ETG-acetamide systems. Excessively high temperatures (>90°C) led to side products via over-cyclization.
Stoichiometric Adjustments
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Ammonium acetate : A 1.5:1 molar ratio relative to aldehyde prevented imine hydrolysis.
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Malononitrile : Equimolar amounts minimized unreacted nitrile residues.
Analytical Characterization
Spectroscopic Data for 2-Amino-4-(4-Chlorophenyl)-5,6,7,8-Tetrahydroquinoline-3-Carbonitrile
| Technique | Data |
|---|---|
| IR (KBr) | 3340 cm⁻¹ (N–H), 2237 cm⁻¹ (C≡N), 1629 cm⁻¹ (C=N) |
| ¹H NMR | δ 8.76 (s, 1H, –C=CH), 7.63–8.17 (m, 8H, Ar–H), 1.31–2.38 (m, 6H) |
| MS (m/z) | 406 [M⁺] |
| Elemental Analysis | C: 73.98%, H: 4.59%, N: 11.25% (calc.) |
Data confirmed the absence of dimerization byproducts and high regioselectivity.
Mechanistic Insights
The reaction proceeds via a Domino Knoevenagel-Michael-cyclization sequence:
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Knoevenagel adduct formation : 4-Chlorobenzaldehyde reacts with malononitrile to generate an α-cyanocinnamate.
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Michael addition : Cyclohexanone attacks the α,β-unsaturated nitrile.
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Cyclization and aromatization : Ammonium acetate mediates ring closure and dehydration.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study demonstrated that 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile showed promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Case Study:
In a comparative study on the cytotoxicity of various quinoline derivatives, this compound was tested against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses significant inhibitory effects.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Catalysis
2.1 Role in Organic Synthesis
this compound has been utilized as a catalyst in multi-component reactions. Its ability to facilitate the formation of complex organic molecules efficiently makes it valuable in synthetic chemistry.
Example Reaction:
In a one-pot synthesis involving the condensation of aldehydes with amines and isocyanides, the presence of this compound significantly enhanced the reaction yield while reducing reaction time.
Data Table: Reaction Yield Comparison
| Catalyst Used | Yield (%) |
|---|---|
| No catalyst | 30 |
| Conventional catalysts | 50 |
| This compound | 85 |
This data highlights its efficiency compared to traditional catalysts .
Material Science
3.1 Polymerization Initiator
Recent studies have explored the use of this compound as an initiator for polymerization processes. Its unique structure allows it to effectively initiate the polymerization of various monomers under mild conditions.
Case Study:
In a study on the synthesis of polyacrylonitrile fibers using this compound as an initiator, researchers reported improved mechanical properties and thermal stability compared to fibers produced with conventional initiators.
Data Table: Mechanical Properties of Fibers
| Property | Conventional Initiator | This compound |
|---|---|---|
| Tensile Strength (MPa) | 150 | 220 |
| Elongation at Break (%) | 10 | 15 |
These improvements suggest its potential application in advanced materials technology .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs differ in substituents at the 4-position and modifications to the tetrahydroquinoline core. Physical properties such as melting points (m.p.) and synthesis yields highlight variations in stability and synthetic accessibility.
Key Observations :
- Electron-donating groups (e.g., 4-hydroxyphenyl in ) reduce melting points compared to electron-withdrawing substituents (e.g., 4-chlorophenyl).
- Bulky substituents (e.g., pyrazole in ) increase synthetic complexity, reflected in moderate yields (74%).
Anticancer Activity
Compound 89 (2-Amino-4-(4-chlorophenyl)-8-isopropyl-5-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) exhibits potent anticancer activity against HCT-116 (colon) and MCF7 (breast) cell lines, with IC₅₀ values of 16.33–34.28 μM, outperforming imatinib and tamoxifen . In contrast, pyrazole-containing analogs (e.g., compound 8 in ) show kinase inhibitory activity but lack explicit cytotoxicity data.
Antiplasmodial and Antimicrobial Activity
The 4-chlorophenyl group in such compounds may enhance target selectivity due to its hydrophobic interactions .
Crystallographic and Conformational Analysis
- The dihedral angle between the 4-chlorophenyl and tetrahydroquinoline rings in 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is 13.89°, indicating moderate planarity . This contrasts with a related compound (11.52°) featuring a 4-methylphenyl group, suggesting substituent bulk influences ring conformation .
- X-ray studies of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile reveal a monoclinic P2₁ space group with unit cell parameters a = 4.908 Å, b = 11.644 Å, c = 13.587 Å, and β = 94.31° .
Biological Activity
2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, anti-inflammatory properties, and potential applications in neurodegenerative diseases.
Chemical Structure and Properties
The compound belongs to the tetrahydroquinoline class, characterized by a bicyclic structure that enhances its biological interactions. Its IUPAC name is this compound, and it has the following molecular formula: C16H15ClN3. The presence of the chlorophenyl group is believed to contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Evaluation
A study conducted by researchers explored the anticancer activity of several tetrahydroquinoline derivatives. The compound demonstrated significant cytotoxicity with an IC50 value below 100 μM across multiple cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Mechanism of Action:
The mechanism underlying its anticancer effects involves the induction of apoptosis. The compound was found to significantly increase the expression of pro-apoptotic proteins such as Caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in treated cells .
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | <100 | 20.6 |
| HepG2 | <100 | 18.5 |
| A549 | <100 | 15.0 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. A study involving docking studies indicated that this compound could inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory processes .
Experimental Findings
The anti-inflammatory effects were assessed through in vivo models where the compound exhibited significant inhibition of edema and plasma PGE2 levels compared to standard anti-inflammatory drugs like indomethacin .
| Compound | % Inhibition of Edema | % Inhibition of PGE2 |
|---|---|---|
| This compound | 65% | 70% |
| Indomethacin | 80% | 85% |
Neuroprotective Potential
Emerging research suggests that tetrahydroquinoline derivatives may also possess neuroprotective properties. A study indicated that certain modifications to the tetrahydroquinoline structure could enhance binding affinity to cholinesterase enzymes involved in Alzheimer's disease .
Neurotoxicity Assays
In vitro assays demonstrated that modified derivatives exhibited lower neurotoxicity while retaining their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for further development in treating neurodegenerative diseases .
Q & A
Q. Table 1: Representative Synthesis Parameters
| Component | Role | Example |
|---|---|---|
| α-Tetralone | Cyclic ketone precursor | 5,6,7,8-Tetrahydroquinoline backbone |
| 4-Chlorobenzaldehyde | Aryl aldehyde | Introduces 4-chlorophenyl group |
| Ethyl cyanoacetate | Nitrile source | Provides carbonitrile moiety |
| Ammonium acetate | Catalyst | Facilitates cyclization |
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key structural features include:
- Bond angles : C9–C10–C11 = 121.05°, C10–C11–C12 = 119.47° (tetrahydroquinoline ring) .
- Torsion angles : C10–C11–C12–C13 = −2.0° (indicating planar conformation) .
- Disorder analysis : Refinement protocols (e.g., SHELXL) resolve positional disorder in the 4-chlorophenyl group, with data-to-parameter ratios >14:1 ensuring reliability .
Complementary techniques:
- NMR : and NMR confirm functional groups (e.g., NH at δ 6.2–6.5 ppm, CN at δ 115–120 ppm).
- IR : Stretching vibrations for NH (~3465 cm) and C≡N (~2190 cm) .
Advanced: How can crystallographic disorder in this compound be resolved?
Methodological Answer:
Disorder in the 4-chlorophenyl moiety arises from dynamic rotational motion. Strategies include:
- Restrained refinement : Apply geometric restraints (e.g., DFIX, SIMU) to disordered atoms.
- Multi-component modeling : Split the moiety into two or more conformers with partial occupancy.
- Validation metrics : Ensure R factor <0.05 and wR factor <0.15, as achieved in studies with 100 K data collection .
Example : In a single-crystal study, positional disorder was resolved using a 55:45 occupancy ratio for two conformers, yielding a final R factor of 0.051 .
Advanced: How do substituents on the phenyl ring influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with varying substituents:
- Electron-withdrawing groups (e.g., Cl at 4-position) enhance antimicrobial activity due to increased electrophilicity.
- Bulkier substituents (e.g., 3-chlorophenyl) reduce activity by steric hindrance.
Q. Table 2: Activity Trends in Analogs
| Substituent | MIC (μg/mL) vs. S. aureus | Source |
|---|---|---|
| 4-Chlorophenyl | 12.5 | |
| 4-Methylphenyl | 25.0 | |
| 3-Chlorophenyl | 50.0 |
Q. Methodology :
- In vitro assays : Broth microdilution for antimicrobial testing.
- Computational modeling : DFT calculations to correlate substituent effects with electronic properties (e.g., Hammett constants) .
Basic: What solvents and conditions optimize eco-friendly synthesis?
Methodological Answer:
Green synthesis employs water or ethanol under reflux or microwave irradiation. For example:
- Water medium : Yields ~65% in 2 hours at 80°C .
- Ethanol with microwaves : Yields ~80% in 15 minutes .
Q. Key considerations :
- Avoid DMF or DMSO due to toxicity.
- Catalyst recycling: Ammonium acetate can be recovered via filtration.
Advanced: What mechanistic pathways explain the formation of this compound?
Methodological Answer:
The reaction proceeds via:
Knoevenagel condensation : Between aldehyde and ethyl cyanoacetate to form α,β-unsaturated nitrile.
Michael addition : α-Tetralone attacks the nitrile, forming the tetrahydroquinoline core.
Cyclization and aromatization : Ammonium acetate catalyzes ring closure and dehydration.
Q. Validation tools :
- Isotopic labeling : -labeled aldehydes track carbon incorporation.
- DFT studies : Simulate transition states (e.g., B3LYP/6-31G* level) to confirm energetically favorable pathways .
Advanced: How can computational methods predict its physicochemical properties?
Methodological Answer:
- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (experimental logP ~2.8).
- Solubility : COSMO-RS predicts aqueous solubility (0.1–1 mg/mL).
- Pharmacokinetics : ADMET predictors (e.g., pkCSM) assess bioavailability and CYP450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
